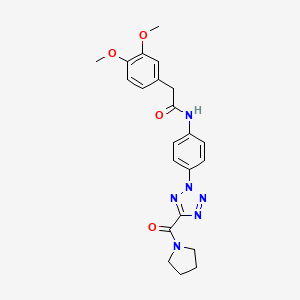![molecular formula C20H21N3O4S2 B2553666 4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide CAS No. 312914-43-5](/img/structure/B2553666.png)
4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide" is a benzamide derivative, which is a class of compounds known for their biological activities. Benzamide derivatives have been extensively studied due to their potential applications in medicinal chemistry, particularly as antimicrobial, antifungal, and antiproliferative agents .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the reaction of substituted benzohydrazides with various reagents. For example, N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides were synthesized using 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, which is considered a "green" synthesis approach due to its environmentally friendly nature and high yields . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar methods could potentially be applied.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, which can be further modified with various substituents that influence the compound's biological activity. Spectroscopic techniques such as NMR, FT-IR, and mass spectroscopy are commonly used to characterize these compounds . The presence of a thiazole ring, as indicated in the name of the compound, suggests that it may have similar structural features to those described in the literature.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. The reactivity of these compounds is often explored to develop new synthetic routes or to modify their biological activity. The papers provided do not detail specific reactions for "this compound," but they do discuss the synthesis and reactivity of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their practical applications. These properties are influenced by the nature of the substituents on the benzamide core. The provided papers do not offer specific data on the physical and chemical properties of "this compound," but they do provide insights into the properties of similar compounds, which can be used as a reference .
Relevant Case Studies
The provided papers include case studies on the biological evaluation of benzamide derivatives. For instance, N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides were screened for their antibacterial, antifungal, and antiproliferative activities, with some compounds showing promising results as lead compounds for novel antiproliferative agents . Similarly, other benzamide derivatives were evaluated for their inhibitory potential against various enzymes, suggesting their potential in drug chemistry . These studies highlight the importance of benzamide derivatives in the development of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Antitumor and Bioactive Properties
4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide and its derivatives have shown potential as bioactive compounds with notable antitumor effects. For instance, a compound closely related to it demonstrated significant bioactivities, including antitumor effects. The compound was synthesized through several key reactions, such as ring-closing, reduction, and acylation, yielding a product that was thoroughly characterized and confirmed to align with its anticipated structure (H. Bin, 2015).
Anticancer Evaluation
Furthermore, studies have explored the anticancer potential of certain benzamide derivatives, particularly against various cancer cell lines. A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and showed moderate to excellent anticancer activity against breast, lung, colon, and ovarian cancer cell lines. Some derivatives even demonstrated higher anticancer activities than the reference drug used in the study (B. Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, D. Reddy, 2021).
Antimicrobial Properties
The antimicrobial properties of this compound derivatives have also been a subject of interest. New derivatives were synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains. Some molecules manifested potent antibacterial activity, particularly against Gram-positive strains, and notable growth inhibitory effects against pathogens. The highest inhibitory effects were recorded for specific compounds against both bacterial and Candida strains (D. Bikobo, D. Vodnar, A. Stana, B. Tiperciuc, C. Nastasă, Maxime Douchet, O. Oniga, 2017).
Applications in Synthesis and Material Science
The compound's derivatives and related structures have been utilized in synthetic and material science applications. For instance, novel synthesis methodologies have been developed for sulfur and selenium heterocycles, demonstrating the compound's versatility and potential in creating various heterocyclic structures (S. Wright, 2001). Additionally, the synthesis of well-defined poly(p-benzamide), including block copolymers containing this aramide, was achieved, showcasing the compound's utility in producing materials with specific molecular weights and low polydispersity (T. Yokozawa, Miyuki Ogawa, A. Sekino, Ryuji Sugi, A. Yokoyama, 2002).
Eigenschaften
IUPAC Name |
4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-2-3-13-27-17-8-4-15(5-9-17)19(24)22-16-6-10-18(11-7-16)29(25,26)23-20-21-12-14-28-20/h4-12,14H,2-3,13H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWROSDGRUUWAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2553584.png)
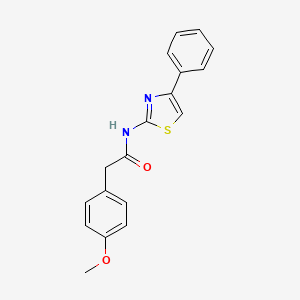
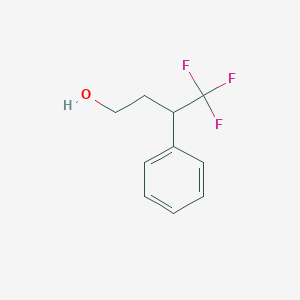
![N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2553589.png)
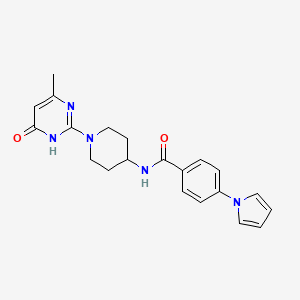
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile](/img/structure/B2553591.png)
![N-(3-ethylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2553592.png)
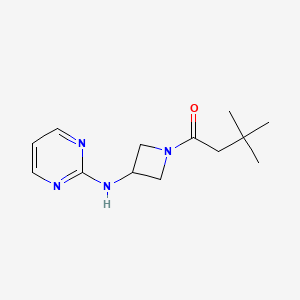
![1-phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole](/img/structure/B2553595.png)
![1-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2553596.png)
![3-bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline](/img/structure/B2553599.png)
